molecular formula C13H19BClNO2 B3040088 5-(Aminomethyl)-2-chlorophenylboronic Acid Pinacol Ester CAS No. 1544673-71-3

5-(Aminomethyl)-2-chlorophenylboronic Acid Pinacol Ester

Cat. No.: B3040088
CAS No.: 1544673-71-3
M. Wt: 267.56 g/mol
InChI Key: ZCLXMFHHNHWENK-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-chlorophenylboronic Acid Pinacol Ester (CAS: 850567-56-5) is a boronic acid derivative featuring a chlorophenyl backbone substituted with an aminomethyl group at the 5-position and a pinacol ester moiety. The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) confers enhanced hydrolytic stability compared to acyclic or less hindered boronic esters, making it suitable for applications requiring prolonged stability in aqueous or physiological conditions . This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its compatibility with palladium catalysts and its ability to form carbon-carbon bonds with aryl halides or triflates . Its aminomethyl group enhances solubility in polar solvents and may facilitate interactions in biological systems, making it a candidate for drug discovery and materials science .

Properties

IUPAC Name

[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BClNO2/c1-12(2)13(3,4)18-14(17-12)10-7-9(8-16)5-6-11(10)15/h5-7H,8,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLXMFHHNHWENK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2-chlorophenylboronic Acid Pinacol Ester typically involves the reaction of 5-(Aminomethyl)-2-chlorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. Common dehydrating agents used in this reaction include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods

In an industrial setting, the production of 5-(Aminomethyl)-2-chlorophenylboronic Acid Pinacol Ester can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of automated systems can help in monitoring and adjusting the reaction conditions in real-time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2-chlorophenylboronic Acid Pinacol Ester undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Reduction: The aminomethyl group can be reduced to form the corresponding amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: 5-(Aminomethyl)-2-chlorophenylboronic acid.

    Reduction: 5-(Aminomethyl)-2-chlorophenylamine.

    Substitution: Various substituted chlorophenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

5-(Aminomethyl)-2-chlorophenylboronic acid pinacol ester is extensively used in organic synthesis, particularly in:

  • Suzuki–Miyaura Coupling Reactions : This compound serves as a critical reagent for forming carbon-carbon bonds, which is a fundamental reaction in organic chemistry. The presence of the boronic acid moiety allows for the coupling with various electrophiles, enabling the formation of complex organic molecules.

Table 1: Reaction Conditions for Suzuki Coupling

ReagentSolventTemperatureTime
5-(Aminomethyl)-2-chlorophenylboronic Acid Pinacol EsterDioxane/H2O120 °C0.5 h
Palladium Catalyst (Pd(PPh3)4)---
Base (K2CO3)---

Medicinal Chemistry

The compound has potential applications in medicinal chemistry due to its biological activity. It is utilized in:

  • Development of Pharmaceuticals : Its structure suggests potential interactions with biological targets, making it suitable for designing drugs that could act on specific pathways or diseases .

Case Study: Anticancer Activity

Research has indicated that derivatives of boronic acids exhibit anticancer properties. A study explored the efficacy of compounds similar to 5-(Aminomethyl)-2-chlorophenylboronic acid pinacol ester against cancer cell lines, showing promising results that warrant further investigation into its mechanism of action and therapeutic potential.

Polymer Chemistry

In addition to its applications in small molecule synthesis and medicinal chemistry, this compound can also be employed in:

  • Advanced Materials Production : The boronic ester functionality allows for the formation of polymers through cross-linking reactions, leading to materials with unique properties suitable for various industrial applications.

Table 2: Properties of Polymers Formed

PropertyValue
Thermal StabilityHigh
Mechanical StrengthModerate to High
BiocompatibilityVariable

Bioconjugation and Labeling

The amino group present in the compound can be utilized for bioconjugation purposes:

  • Labeling Biomolecules : The ability to attach fluorescent labels or other functional groups makes this compound valuable in biochemical assays and imaging techniques .

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2-chlorophenylboronic Acid Pinacol Ester involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is particularly useful in the design of sensors and drug delivery systems. Additionally, the aminomethyl and chlorophenyl groups can participate in various chemical reactions, allowing for the modification of the compound’s structure and properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 5-(Aminomethyl)-2-chlorophenylboronic Acid Pinacol Ester is highlighted through comparisons with analogous boronic esters. Key differentiating factors include substituent positions, electronic effects, and steric hindrance. Below is a detailed analysis:

Table 1: Comparative Analysis of 5-(Aminomethyl)-2-chlorophenylboronic Acid Pinacol Ester and Analogues

Compound Name Substituents Molecular Weight Key Properties/Applications Stability/Reactivity Insights Reference
5-(Aminomethyl)-2-chlorophenylboronic Acid Pinacol Ester 5-aminomethyl, 2-Cl, pinacol ester 281.56 (calc.) Suzuki coupling, drug intermediates High hydrolytic stability; enhanced solubility from aminomethyl group
4-Amino-3-chlorophenylboronic Acid Pinacol Ester (CAS: 721960-43-6) 4-NH₂, 3-Cl, pinacol ester 265.51 Intermediate for fluorescent ligands Reduced steric hindrance vs. aminomethyl; faster hydrolysis
5-(4-Methylpiperazinomethyl)-2-chlorophenylboronic Acid Pinacol Ester (PN-6965) 5-piperazinomethyl, 2-Cl, pinacol ester 366.67 Targeted kinase inhibitors Bulky piperazine group increases steric hindrance; modulates receptor binding
2-Chlorophenylboronic Acid Pinacol Ester 2-Cl, pinacol ester 226.52 General cross-coupling reactions Lower solubility; no amino group for derivatization
3-Chloro-4-ethoxy-5-fluorophenylboronic Acid Pinacol Ester (HR155875) 3-Cl, 4-OEt, 5-F, pinacol ester 300.56 Fluorinated drug candidates Electron-withdrawing F and OEt groups alter electronic density
5-(Methoxycarbonyl)-2-methylphenylboronic Acid Pinacol Ester 5-CO₂Me, 2-Me, pinacol ester 276.14 Polymer chemistry; ester hydrolysis studies Methoxycarbonyl group increases electrophilicity

Key Findings :

Substituent Effects: Aminomethyl vs. Amino Groups: The aminomethyl group in the target compound provides superior solubility and flexibility for further functionalization (e.g., amide bond formation) compared to the rigid aniline group in 4-Amino-3-chlorophenylboronic Acid Pinacol Ester . Halogen Position: The 2-chloro substituent in the target compound offers optimal steric and electronic profiles for cross-coupling reactions, whereas 3-chloro or 4-chloro derivatives (e.g., HR155875) may exhibit reduced reactivity due to unfavorable steric interactions .

Electronic and Steric Modifications: Piperazinomethyl Substituent (PN-6965): The bulky 4-methylpiperazine group enhances binding to biological targets but may hinder coupling efficiency in sterically demanding reactions . Fluorine and Ethoxy Groups (HR155875): These substituents increase lipophilicity and metabolic stability, making the compound suitable for fluorinated drug candidates .

Stability and Reactivity: All pinacol esters exhibit slower hydrolysis than acyclic boronic acids, but electron-withdrawing groups (e.g., CO₂Me in CAS 882679-40-5) accelerate hydrolysis slightly compared to electron-donating groups like aminomethyl .

Biological Activity

5-(Aminomethyl)-2-chlorophenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids, including their esters, are known for their versatility in organic synthesis and their role as inhibitors of various enzymes, particularly proteases. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.

The biological activity of 5-(Aminomethyl)-2-chlorophenylboronic acid pinacol ester can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Boronic acids are recognized for their ability to inhibit serine proteases. This compound may function similarly by forming reversible covalent bonds with the active site serine residue of these enzymes, thereby blocking their activity .
  • Cell Signaling Modulation : The compound could influence cellular pathways by interacting with proteins involved in signal transduction, potentially altering gene expression and cellular metabolism.

Pharmacological Applications

The compound has shown promise in several areas of medicinal chemistry:

  • Anticancer Activity : Like other boronic acid derivatives, it may exhibit anticancer properties by inhibiting proteasome activity, which is crucial for regulating cell cycle and apoptosis .
  • Antimicrobial Properties : Preliminary studies suggest that boronic acids may have antimicrobial effects, although specific data on this compound is limited .

Research Findings and Case Studies

Research on 5-(Aminomethyl)-2-chlorophenylboronic acid pinacol ester is still emerging. However, related studies provide valuable insights into its potential applications:

  • Inhibition Studies : A study demonstrated that boronic acids could effectively inhibit HCV NS3 protease, suggesting a potential therapeutic avenue for viral infections .
  • Synthesis and Characterization : The synthesis of this compound involves transesterification reactions that yield high purity products suitable for biological testing. Such methods enhance the efficiency of developing boronic acid derivatives for drug discovery .

Data Tables

Study/Source Biological Activity Key Findings
AnticancerInhibits proteasome activity; potential for cancer treatment.
AntimicrobialExhibits inhibition against certain microbial enzymes.
Enzyme InhibitionPotential to inhibit serine proteases; affects cell signaling pathways.

Q & A

Q. How should conflicting data on the stability of boronic esters in aqueous buffers be resolved?

  • Methodological Answer : Discrepancies arise from pH-dependent hydrolysis. Use UV-vis kinetics (e.g., at pH 7.27) to measure degradation rates. Compare with HPLC-MS data to identify hydrolysis products. Adjust buffer composition (e.g., add glycerol) to stabilize the ester .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Aminomethyl)-2-chlorophenylboronic Acid Pinacol Ester
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5-(Aminomethyl)-2-chlorophenylboronic Acid Pinacol Ester

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